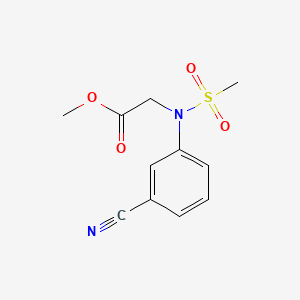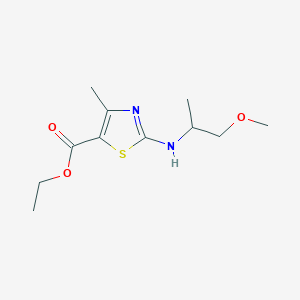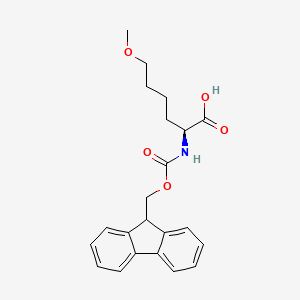
Fmoc-Nle(6-OMe)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Nle(6-OMe)-OH: is a derivative of norleucine, an amino acid, with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group and a methoxy group at the 6th position. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Nle(6-OMe)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of norleucine is protected using the Fmoc group. This is usually achieved by reacting norleucine with Fmoc-Cl in the presence of a base like sodium carbonate.
Methoxylation: The methoxy group is introduced at the 6th position through a selective methylation reaction. This can be done using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: Fmoc-Nle(6-OMe)-OH can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Fmoc group can be removed through a substitution reaction using a base like piperidine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Norleucine derivatives without the Fmoc group.
科学的研究の応用
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Serves as a building block for complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs.
Medicine:
- Potential use in the development of therapeutic peptides.
- Investigated for its role in drug delivery systems.
Industry:
- Employed in the production of synthetic peptides for research and pharmaceutical applications.
作用機序
Mechanism:
- The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.
- The methoxy group at the 6th position can influence the compound’s reactivity and interactions.
Molecular Targets and Pathways:
- Targets specific amino acid sequences in peptide synthesis.
- Involved in pathways related to protein synthesis and modification.
類似化合物との比較
Fmoc-Nle-OH: Lacks the methoxy group at the 6th position.
Fmoc-Leu-OH: Similar structure but with leucine instead of norleucine.
Fmoc-Val-OH: Contains valine instead of norleucine.
Uniqueness:
- The presence of the methoxy group at the 6th position makes Fmoc-Nle(6-OMe)-OH unique, potentially altering its reactivity and interactions compared to other Fmoc-protected amino acids.
特性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxyhexanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-27-13-7-6-12-20(21(24)25)23-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
InChIキー |
SZVCCXWZGUMMEI-FQEVSTJZSA-N |
異性体SMILES |
COCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
COCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


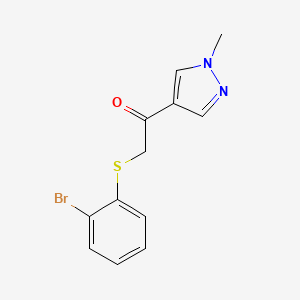
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
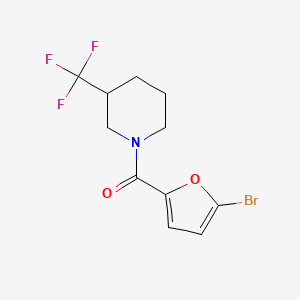
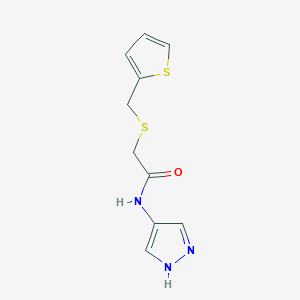
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
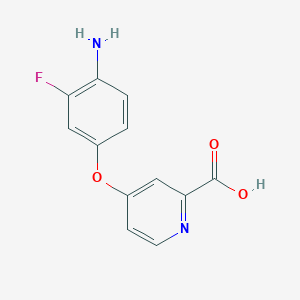
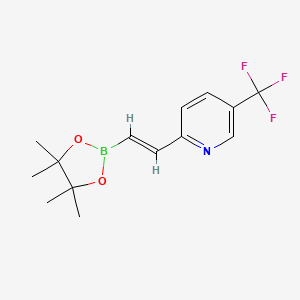

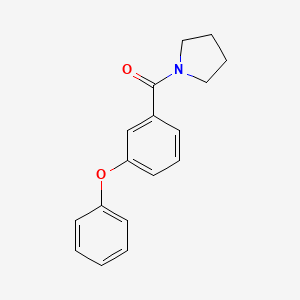

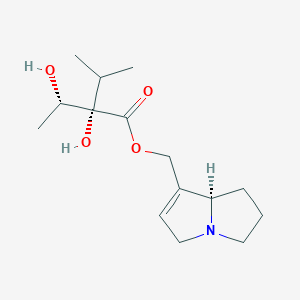
![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
